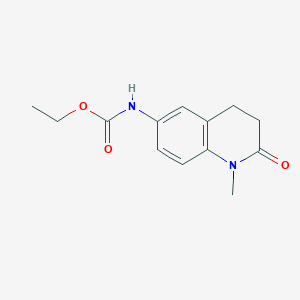![molecular formula C23H21N3O4S B6572185 ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1321760-07-9](/img/structure/B6572185.png)
ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is 435.12527733 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Applications
This compound has been used in the development of organic crystals with highly efficient nonlinear optical (NLO) properties . These crystals are in demand in the frontier areas of optical switching and communications applications . The compound has been successfully synthesized and used to grow bulk single crystals, which have shown large second harmonic generation (SHG) about 4.53 times that of KDP crystal, making it a suitable candidate for electro-optic applications .
Laser Damage Threshold Enhancement
The compound has been used to enhance the surface laser damage threshold (LDT) of organic crystals . It shows a high laser-induced damage threshold of up to 4.3 GW cm −2, which is greater than that of some known organic and inorganic NLO materials .
Third-Order Nonlinear Optical Properties
The compound exhibits third-order nonlinear optical properties . It was found to exhibit saturable absorption (SA) and a self-focusing nature with large second-order hyperpolarizability . This makes it a promising candidate in the field of nonlinear optical devices .
Structural and Spectral Properties Analysis
The compound has been the subject of combined theoretical and experimental investigations of its structural, molecular, and spectral properties . This includes density functional theory (DFT) investigation, frontier molecular orbital (FMO) analysis, and UV-Visible spectral analysis .
Reactivity Descriptors Study
Various reactivity descriptors of the compound have been studied . This includes Mulliken atomic charges, molecular electrostatic surface potential (MESP), and some valuable thermodynamic functions .
Synthesis and Characterization
The compound has been synthesized and characterized using various techniques such as UV-Visible, FT-IR, 1 H NMR, 13 C NMR, DEPT, and mass spectral techniques .
properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-4-30-23(27)15-5-8-18(9-6-15)25-13-17(12-24)22-26-19(14-31-22)16-7-10-20(28-2)21(11-16)29-3/h5-11,13-14,25H,4H2,1-3H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPMXWBHOAFREX-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate](/img/structure/B6572103.png)

![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)
![ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B6572130.png)
![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate](/img/structure/B6572135.png)
![ethyl 4-{2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6572145.png)

![ethyl 4-[(3,3-diphenylpropyl)amino]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572156.png)
![ethyl 4-[(3,3-diphenylpropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572166.png)
![ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate](/img/structure/B6572172.png)
![ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6572193.png)
![ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6572209.png)
![ethyl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate](/img/structure/B6572216.png)
![ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6572220.png)